US10272074, Example 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

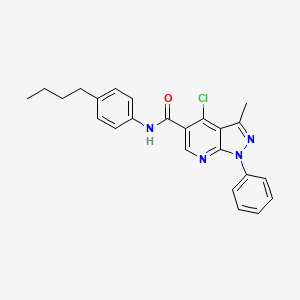

N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O and its molecular weight is 418.93. The purity is usually 95%.

BenchChem offers high-quality N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyseur dans les réactions chimiques

Ce composé, étant un dérivé de la pyridine, peut être utilisé dans la préparation d'autres dérivés de la pyridine . Les nanocatalyseurs magnétiquement récupérables ont été utilisés dans les réactions chimiques en raison de leur grande surface, de leur préparation simple et de leur modification .

Agent antimicrobien

Les composés de la pyridine ont été reconnus pour leurs excellentes activités antimicrobiennes . Ils interagissent avec des protéines spécifiques, définissant la sélectivité antimicrobienne pour la molécule cible .

Agent antiviral

Les composés de la pyridine présentent également des activités antivirales . Dans le contexte de la pandémie de COVID-19, la recherche de nouveaux composés antiviraux est une priorité dans la recherche actuelle .

Agent antitumoral

Les dérivés de la pyridine présentent une large gamme d'activités biologiques, y compris des propriétés antitumorales . Ils peuvent être utilisés dans le développement de nouvelles thérapies anticancéreuses .

Agent anti-inflammatoire

Les composés de la pyridine ont des propriétés anti-inflammatoires . Ils peuvent être utilisés dans le traitement de diverses maladies inflammatoires .

Agent antiparkinsonien

Les dérivés de la pyridine ont montré des activités antiparkinsoniennes . Ils peuvent être utilisés dans le développement de nouveaux traitements pour la maladie de Parkinson .

Inhibiteur de l'intégrase du VIH-1

Il a été constaté que les dérivés de la pyridine inhibent l'intégrase du VIH-1 , une enzyme qui permet au virus d'intégrer son matériel génétique dans l'ADN de la cellule infectée .

Antagonistes du récepteur de l'adénosine A2A

Les dérivés de la pyridine agissent comme des antagonistes du récepteur de l'adénosine A2A . Cela en fait des agents thérapeutiques potentiels pour divers troubles, y compris la maladie de Parkinson et la douleur .

Propriétés

IUPAC Name |

N-(4-butylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O/c1-3-4-8-17-11-13-18(14-12-17)27-24(30)20-15-26-23-21(22(20)25)16(2)28-29(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPFGRULMUZZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)

![1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2551642.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)